2,2'-Thiodipyridine
Overview
Description
2,2’-Thiodipyridine, also known as 2,2’-Dithiodipyridine, is an organic compound with the molecular formula C10H8N2S2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dichloromethane. This compound is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Thiodipyridine can be synthesized through the reaction of pyridine with sulfur powder under a nitrogen atmosphere. The reaction is typically carried out at room temperature or under inert gas conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, 2,2’-Thiodipyridine is produced using similar methods but on a larger scale. The process involves the use of pyridine and sulfur in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize costs and maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiodipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-Thiodipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of sulfhydryl groups and in the preparation of amino acid active esters and thio esters of phosphoric acid.
Biology: It is used in the reconstitution of reduced interchain disulfide bonds of monoclonal antibodies and as a thiol crosslinking agent.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mechanism of Action
2,2’-Thiodipyridine exerts its effects through the formation of disulfide bonds. It mediates inter-unit disulfide cross-linking, which is crucial in the stabilization of protein structures. It interacts with carbon nucleophiles to yield thiopyridyl derivatives, which are important intermediates in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dipyridyl disulfide
- 2-Mercaptopyridine
- 5,5’-Dithiobis(2-nitrobenzoic acid)
Uniqueness
2,2’-Thiodipyridine is unique due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNZOSCOWGGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334554 | |
Record name | 2,2'-Thiodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4262-06-0 | |
Record name | 2,2'-Thiodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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